molecular formula C9H11N5O B14699601 3,4-Diamino-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one CAS No. 22279-45-4

3,4-Diamino-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one

Katalognummer: B14699601
CAS-Nummer: 22279-45-4
Molekulargewicht: 205.22 g/mol
InChI-Schlüssel: QHOZLVQDIZLQOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Diamino-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with amino groups and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diamino-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with cyanamide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Diamino-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-Diamino-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer and antimicrobial agent.

    Material Science: The compound is used in the synthesis of advanced materials with unique properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of 3,4-diamino-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4-Diamino-6-methyl-3,4-dihydro-1,2,4-triazin-5(2H)-one
  • 3,4-Diamino-6-ethyl-3,4-dihydro-1,2,4-triazin-5(2H)-one
  • 3,4-Diamino-6-benzyl-3,4-dihydro-1,2,4-triazin-5(2H)-one

Uniqueness

3,4-Diamino-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

22279-45-4

Molekularformel

C9H11N5O

Molekulargewicht

205.22 g/mol

IUPAC-Name

3,4-diamino-6-phenyl-2,3-dihydro-1,2,4-triazin-5-one

InChI

InChI=1S/C9H11N5O/c10-9-13-12-7(8(15)14(9)11)6-4-2-1-3-5-6/h1-5,9,13H,10-11H2

InChI-Schlüssel

QHOZLVQDIZLQOC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NNC(N(C2=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.